

Ethyl 4-bromo-3-nitrobenzoate: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 4-bromo-3-nitrobenzoate*

Cat. No.: *B060401*

[Get Quote](#)

CAS Number: 168473-87-8

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, providing a detailed examination of **Ethyl 4-bromo-3-nitrobenzoate**. We will explore its synthesis, characterization, reactivity, and applications as a pivotal intermediate in the construction of complex molecular architectures.

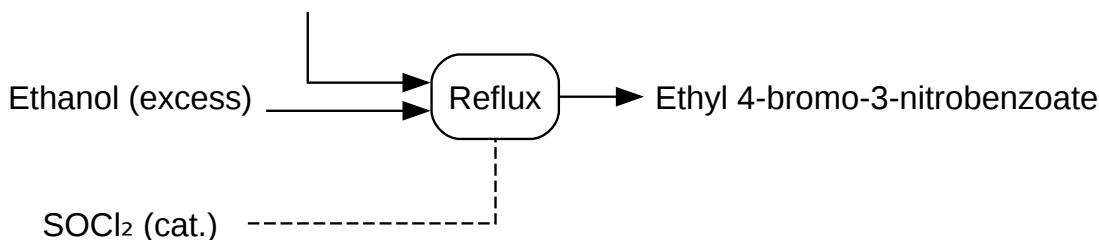
Core Compound Identification and Properties

Ethyl 4-bromo-3-nitrobenzoate is a polysubstituted benzene derivative featuring an ethyl ester, a bromo group, and a nitro group. This specific arrangement of functional groups makes it a highly versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and ester groups significantly influences the reactivity of the aromatic ring and the bromo substituent.

Table 1: Physicochemical and Computed Properties

Property	Value	Source
CAS Number	168473-87-8	(General Chemical Databases)
Molecular Formula	C ₉ H ₈ BrNO ₄	PubChem
Molecular Weight	274.07 g/mol	PubChem
Appearance	Yellow solid	University of Freiburg Dissertation[1]
Melting Point	75-77 °C	University of Freiburg Dissertation[1]
XLogP3	2.7	PubChem
Topological Polar Surface Area	72.1 Å ²	PubChem

Synthesis and Characterization


The most direct and common route to **Ethyl 4-bromo-3-nitrobenzoate** is the acid-catalyzed esterification of its corresponding carboxylic acid, 4-bromo-3-nitrobenzoic acid. This process, a classic Fischer esterification, utilizes an excess of ethanol both as a reagent and as a solvent to drive the equilibrium towards the product.

Optimized Synthesis Protocol

This protocol is adapted from a documented procedure and provides a reliable method for laboratory-scale synthesis.[1]

Reaction Scheme:

4-bromo-3-nitrobenzoic acid

[Click to download full resolution via product page](#)

Caption: Fischer esterification of 4-bromo-3-nitrobenzoic acid.

Step-by-Step Methodology:

- **Reagent Preparation:** To a solution of 4-bromo-3-nitrobenzoic acid (1.0 equiv, e.g., 10.0 g, 40.6 mmol) in absolute ethanol (e.g., 100 mL) at 0 °C, add thionyl chloride (2.0 equiv, e.g., 5.8 mL, 81.2 mmol) dropwise. The use of thionyl chloride is a common method to activate the carboxylic acid for esterification; it reacts with trace water and ethanol to form the acidic catalyst *in situ*.
- **Reaction Execution:** Stir the reaction mixture under reflux overnight. The elevated temperature is necessary to overcome the activation energy of the reaction, and the extended time ensures maximum conversion.
- **Work-up and Isolation:**
 - Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
 - To the residue, add a saturated aqueous solution of potassium carbonate (K₂CO₃) until the mixture is basic. This step neutralizes the acidic catalyst and any remaining unreacted carboxylic acid, converting it to its water-soluble carboxylate salt.
 - Extract the aqueous mixture with dichloromethane (DCM, 3x). The desired ethyl ester product is organic-soluble and will move into the DCM layer.

- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is typically obtained as a yellow solid with high purity.
- Yield: This procedure reliably yields the product in the range of 95%.[\[1\]](#)

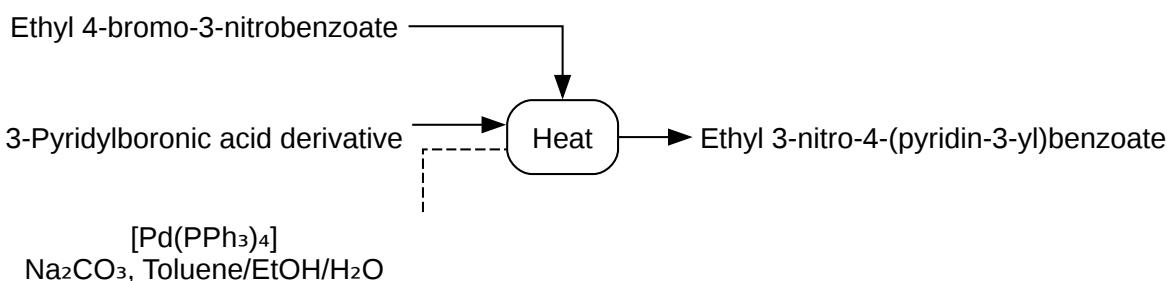
Spectroscopic Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compound. Below are the key spectroscopic data for **Ethyl 4-bromo-3-nitrobenzoate**.[\[1\]](#)

Table 2: NMR and IR Spectroscopic Data

Type	Data	Interpretation
^1H NMR	(400 MHz, CDCl_3): δ = 8.45 (d, J = 2.1 Hz, 1H), 8.07 (dd, J = 8.4, 2.0 Hz, 1H), 7.83 (d, J = 8.4 Hz, 1H), 4.43 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H).	The three distinct aromatic protons confirm the substitution pattern. The quartet and triplet are characteristic of the ethyl group.
^{13}C NMR	(101 MHz, CDCl_3): δ = 163.9, 135.4, 133.5, 131.2, 126.5, 119.5, 62.2, 14.3.	Shows 8 distinct carbon signals, including the ester carbonyl (163.9 ppm) and the two aliphatic carbons of the ethyl group (62.2, 14.3 ppm).
FT-IR	(cm^{-1}) approx. 1730 (C=O stretch, ester), 1530 & 1350 (N-O stretch, nitro), 1600 (C=C stretch, aromatic).	These values are typical for the functional groups present and are inferred from analogous structures. [2]
Mass Spec.	(EI) m/z (%): 275/273 ($[\text{M}]^+$, Br isotope pattern), 230/228 ($[\text{M}-\text{OEt}]^+$), 202/200 ($[\text{M}-\text{CO}_2\text{Et}]^+$).	The molecular ion peak shows the characteristic bromine isotope pattern. Fragmentation is expected via loss of the ethoxy or entire ethyl ester group.

Chemical Reactivity and Synthetic Applications


The utility of **Ethyl 4-bromo-3-nitrobenzoate** stems from the distinct reactivity of its functional groups, allowing for sequential and regioselective transformations. The bromine atom is an excellent handle for carbon-carbon bond formation via cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening pathways for amide bond formation or diazotization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkenyl substituents at the 4-position, a key strategy in building molecular complexity for drug discovery.

Experimental Protocol: Suzuki Coupling with 3-Pyridylboronic Acid Derivative[1]

This protocol demonstrates the synthesis of a biaryl compound, a common scaffold in medicinal chemistry.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ethyl 4-methyl-3-nitrobenzoate | C10H11NO4 | CID 14945864 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. sciencing.com [sciencing.com]
- To cite this document: BenchChem. [Ethyl 4-bromo-3-nitrobenzoate: A Comprehensive Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b060401#ethyl-4-bromo-3-nitrobenzoate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com